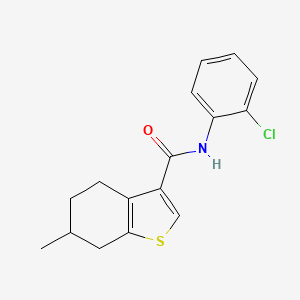![molecular formula C18H15ClN2O2S B4141344 4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4141344.png)
4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate
Descripción general
Descripción
4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in scientific research due to its potential biological activities. The compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is not fully understood. However, studies suggest that the compound exerts its biological activities through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and modulation of oxidative stress and inflammation pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membrane and inhibiting DNA synthesis. In cancer research, the compound has exhibited cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory and antioxidant properties of the compound have also been investigated for their potential therapeutic applications in various diseases, including cardiovascular diseases, diabetes, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate in lab experiments include its potential biological activities, ease of synthesis, and availability. However, the limitations of using the compound include its low solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
Direcciones Futuras
For the research on 4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate include further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various diseases. The compound can also be modified to improve its solubility and efficacy. Additionally, the compound can be used as a lead compound for the development of new drugs with improved biological activities.
Aplicaciones Científicas De Investigación
4-{2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been studied for its potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). In cancer research, the compound has exhibited cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. The anti-inflammatory and antioxidant properties of the compound have also been investigated for their potential therapeutic applications.
Propiedades
IUPAC Name |
[4-[2-(3-chloro-4-methylanilino)-1,3-thiazol-4-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-11-3-6-14(9-16(11)19)20-18-21-17(10-24-18)13-4-7-15(8-5-13)23-12(2)22/h3-10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTFRBLMSFSISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]phenyl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B4141265.png)
![N-(3-methoxyphenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4141269.png)
![2-({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4141280.png)
![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4141283.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4141292.png)
![N-cyclohexyl-2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4141293.png)
![2-(1-adamantyl)-N-{[(3-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B4141304.png)
![4-imino-2,6,6-trimethyl-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-amine](/img/structure/B4141307.png)


![2-[(3,4-dichlorobenzyl)thio]-5-nitropyridine](/img/structure/B4141316.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B4141322.png)
![3-(4-fluorophenyl)-2-{[(tetrahydro-2-furanylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B4141330.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4141357.png)